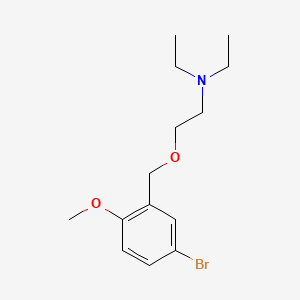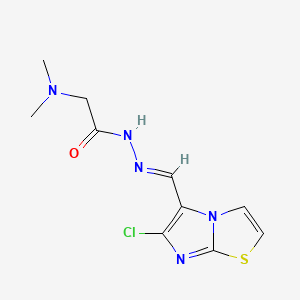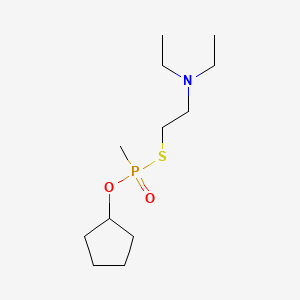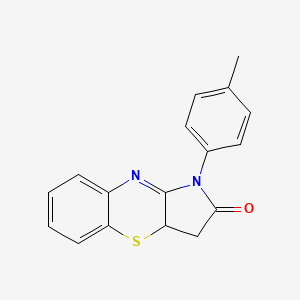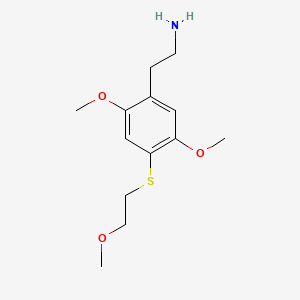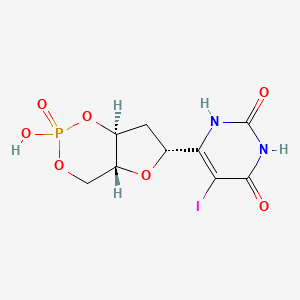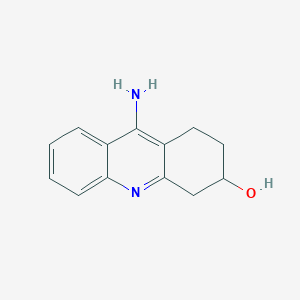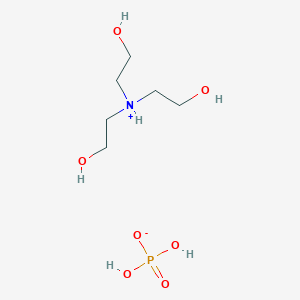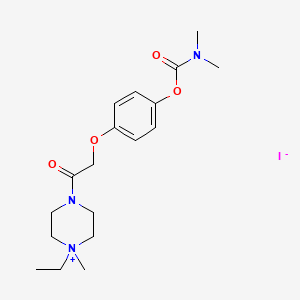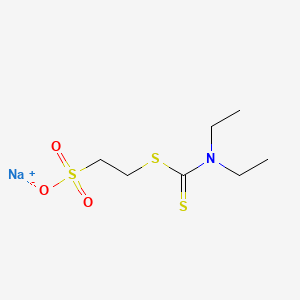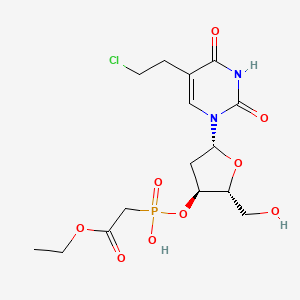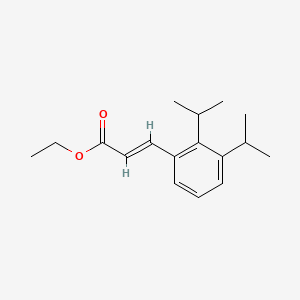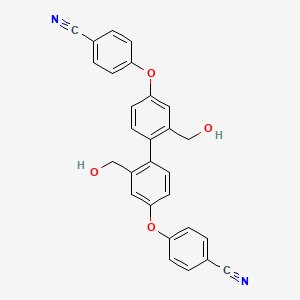
Crisaborole diamer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crisaborole diamer is a compound derived from crisaborole, a nonsteroidal topical medication primarily used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . Crisaborole is a phosphodiesterase 4 inhibitor, which helps reduce inflammation by blocking the release of certain cytokines involved in the inflammatory process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of crisaborole involves the formation of a benzoxaborole ring structure. One common method involves the reaction of 4-cyanophenol with 2,1-benzoxaborole in the presence of a base . The reaction is typically carried out under mild conditions, with the use of solvents such as acetonitrile and water .
Industrial Production Methods
Industrial production of crisaborole follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions
Crisaborole undergoes various chemical reactions, including:
Oxidation: Crisaborole can be oxidized under acidic or basic conditions to form different degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving crisaborole typically occur at the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
科学研究应用
Crisaborole diamer has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of benzoxaborole derivatives.
Biology: Investigated for its potential anti-inflammatory properties in various biological systems.
Medicine: Primarily used in the treatment of atopic dermatitis and other inflammatory skin conditions.
Industry: Employed in the development of new pharmaceutical formulations and topical treatments.
作用机制
Crisaborole diamer exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory process . By inhibiting PDE4, crisaborole increases the levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukins . This helps to alleviate inflammation and reduce symptoms of atopic dermatitis .
相似化合物的比较
Similar Compounds
Apremilast: Another PDE4 inhibitor used for the treatment of psoriasis.
Tacrolimus: An immunosuppressant used topically for atopic dermatitis.
Pimecrolimus: Similar to tacrolimus, used for inflammatory skin conditions.
Uniqueness
Crisaborole diamer is unique in its specific inhibition of PDE4B, which is particularly effective in reducing inflammation in atopic dermatitis . Unlike other similar compounds, crisaborole has a favorable safety profile and is well-tolerated in long-term use .
属性
CAS 编号 |
2254541-79-0 |
|---|---|
分子式 |
C28H20N2O4 |
分子量 |
448.5 g/mol |
IUPAC 名称 |
4-[4-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl]-3-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C28H20N2O4/c29-15-19-1-5-23(6-2-19)33-25-9-11-27(21(13-25)17-31)28-12-10-26(14-22(28)18-32)34-24-7-3-20(16-30)4-8-24/h1-14,31-32H,17-18H2 |
InChI 键 |
UWNXSZBSYAINRD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)C#N)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
